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Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Utility of 6-Fluoro-5-nitroquinoline-2-carboxylic Acid

The following technical guide details the physicochemical characterization, synthesis logic, and structural validation of 6-Fluoro-5-nitroquinoline-2-carboxylic acid . This document is structured for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis logic, and structural validation of 6-Fluoro-5-nitroquinoline-2-carboxylic acid . This document is structured for medicinal chemists and process scientists requiring high-fidelity data for scaffold utilization.

Executive Summary

6-Fluoro-5-nitroquinoline-2-carboxylic acid is a highly functionalized heterocyclic scaffold used primarily in the development of antibacterial agents (fluoroquinolone analogs) and anticancer therapeutics. Its structure combines the pharmacophoric quinoline core with a regioselective nitro group (at C5) and a fluorine atom (at C6), providing unique electronic properties and vectors for further diversification.

This guide provides the definitive molecular metrics, theoretical synthetic pathways, and analytical protocols required to validate this specific isomer in a drug discovery workflow.

Physicochemical Identity & Molecular Metrics[1][2][3][4][5]

Precise molecular characterization is the first step in library registration and stoichiometric calculations. The data below is calculated based on IUPAC atomic weights and standard isotopic abundances.

Core Properties Table
PropertyValueNotes
IUPAC Name 6-Fluoro-5-nitroquinoline-2-carboxylic acidAlso known as 6-Fluoro-5-nitroquinaldic acid
Molecular Formula C₁₀H₅FN₂O₄
Molecular Weight (Average) 236.16 g/mol Used for dosing and bulk stoichiometry
Monoisotopic Mass 236.0233 Da Critical for High-Resolution Mass Spectrometry (HRMS)
Exact Mass 236.023333 Da
Heavy Atom Count 17
Complexity ~340Estimated based on bond connectivity
Elemental Analysis (Theoretical)

For purity validation via combustion analysis, the expected elemental composition is:

  • Carbon (C): 50.86%

  • Hydrogen (H): 2.13%

  • Fluorine (F): 8.04%

  • Nitrogen (N): 11.86%

  • Oxygen (O): 27.10%

Isotopic Distribution (MS Prediction)

When analyzing via Mass Spectrometry (ESI+ or ESI-), expect the following intensity pattern:

  • M (236.02): 100% (Base Peak)

  • M+1 (237.02): ~11.2% (Due to ¹³C and ¹⁵N natural abundance)

  • M+2 (238.02): ~1.4%

Structural Validation & Synthesis Logic

Validating the regiochemistry of the nitro group at position 5 (ortho to the fluorine) versus position 8 is the critical challenge in synthesizing this compound.

Retrosynthetic Analysis

The most robust route utilizes the directing effects of the fluorine substituent on the quinoline ring.

  • Precursor: 6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8).[1]

  • Reaction: Electrophilic Aromatic Substitution (Nitration).

  • Mechanism: The quinoline nitrogen is protonated in acidic media, deactivating the pyridine ring. The benzene ring remains reactive. The Fluorine at C6 is an ortho/para director.

    • Para to F is the bridgehead carbon (C8a), which is blocked.

    • Ortho to F are C5 and C7.

    • Nitration at C5 is electronically favored over C8, though separation from the C8 isomer is often required.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from precursor to validated product, highlighting the critical separation step.

SynthesisWorkflow Start Starting Material: 6-Fluoroquinoline-2-carboxylic acid (CAS 86324-51-8) Intermediate Reaction Mixture: Protonated Quinolinium Species Start->Intermediate Dissolution in H2SO4 Reagent Reagents: Fuming HNO3 / H2SO4 (0°C to RT) Reagent->Intermediate Dropwise Addition Isomers Crude Product: Mixture of 5-Nitro (Major) & 8-Nitro (Minor) Intermediate->Isomers Electrophilic Subst. (Nitration) Purification Purification: Fractional Crystallization or HPLC (Separation based on dipole moment) Isomers->Purification Workup (Ice/Water) Final Target: 6-Fluoro-5-nitroquinoline-2-carboxylic acid (C10H5FN2O4) Purification->Final Isolation

Caption: Synthesis pathway via nitration of 6-fluoroquinaldic acid, emphasizing the regioselective separation of the 5-nitro isomer.

Analytical Protocols for Structure Confirmation

To ensure "Trustworthiness" in your data, you must distinguish the 5-nitro isomer from the 8-nitro isomer using NMR.

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz): The coupling pattern of the protons on the benzene ring (H7 and H8) is the definitive identifier.

  • H3 & H4 (Pyridine Ring): Two doublets (J ≈ 8.5 Hz) typically between 8.0–8.5 ppm.

  • H7 & H8 (Benzene Ring):

    • In 6-Fluoro-5-nitro-: You expect an ortho coupling between H7 and H8. H7 is also coupled to F6 (J_H-F ≈ 8–10 Hz).

    • Differentiation: If the nitro were at position 8, you would see H5 and H7 as meta coupled (small J ≈ 2 Hz) or isolated singlets depending on F-coupling.

    • Diagnostic Signal: Look for H8 as a doublet of doublets (dd) due to coupling with H7 (ortho) and F6 (meta).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (ESI-) is preferred for carboxylic acids.

  • Target Ion: [M-H]⁻ = 235.02 m/z.

  • Fragmentation:

    • Loss of CO₂ (M - 44): Peak at ~191 m/z.

    • Loss of NO₂ (M - 46): Peak at ~189 m/z (if NO₂ is labile).

Applications in Drug Discovery[3][5][7]

This scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry.

  • Gyrase Inhibition: The 6-fluoro-quinoline core mimics the active pharmacophore of ciprofloxacin and levofloxacin. The 2-COOH group can be converted to amides or bioisosteres to probe the active site of bacterial DNA gyrase.

  • Hypoxia-Activated Prodrugs: The 5-nitro group is susceptible to enzymatic reduction (by nitroreductases) in hypoxic tumor environments. This reduction can trigger an electronic cascade, releasing a cytotoxic warhead attached to the carboxylate.

References

  • PubChem Compound Summary. (2025). 6-Fluoroquinoline-2-carboxylic acid (Precursor Data). National Center for Biotechnology Information. [Link]

  • MDPI Molecules. (2024). Synthesis of Novel Fluoroquinolone Precursors.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid

For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive guide to the synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid, a key building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid, a key building block in medicinal chemistry. The synthetic strategy detailed herein involves a two-step process commencing with the regioselective nitration of 6-fluoro-2-methylquinoline, followed by the oxidation of the methyl group to the corresponding carboxylic acid. This application note offers in-depth experimental protocols, mechanistic insights, safety considerations, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are foundational scaffolds in a vast array of natural products and synthetic pharmaceuticals.[1] The strategic functionalization of the quinoline ring system is a cornerstone of drug discovery. The target molecule, 6-Fluoro-5-nitroquinoline-2-carboxylic acid, is of particular interest as a precursor for the development of novel therapeutic agents, including advanced fluoroquinolone antibiotics.[2][3][4] The introduction of a nitro group at the C-5 position and a carboxylic acid at the C-2 position provides versatile handles for further chemical modifications, enabling the construction of diverse molecular architectures with potential biological activity.

Synthetic Strategy: A Two-Step Approach

The synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid is most effectively achieved through a two-step process starting from 6-fluoro-2-methylquinoline. This precursor is more amenable to the desired transformations than 6-fluoroquinoline itself. The overall synthetic workflow is depicted below.

G start 6-Fluoro-2-methylquinoline step1 Step 1: Nitration start->step1 intermediate 6-Fluoro-5-nitro-2-methylquinoline step1->intermediate HNO₃, H₂SO₄ step2 Step 2: Oxidation intermediate->step2 product 6-Fluoro-5-nitroquinoline-2-carboxylic acid step2->product Oxidizing Agent (e.g., KMnO₄)

Caption: Overall synthetic workflow.

The rationale for this approach is grounded in established reactivity principles of quinoline systems. The nitration of the quinoline ring is a classic electrophilic aromatic substitution, with the 5- and 8-positions being the most susceptible to attack. The presence of the fluorine atom at the 6-position is unlikely to alter this regioselectivity significantly. The subsequent oxidation of the 2-methyl group is a reliable method for the introduction of a carboxylic acid at this position.[5]

Part I: Synthesis of 6-Fluoro-5-nitro-2-methylquinoline

This section details the protocol for the regioselective nitration of 6-fluoro-2-methylquinoline. The procedure is adapted from established methods for the nitration of substituted quinolines.[1][6]

Reaction Mechanism

The nitration proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the electron-rich quinoline ring, primarily at the C-5 position.

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO₃H₂SO₄ HNO₃H₂SO₄ H₂NO₃⁺HSO₄⁻ H₂NO₃⁺HSO₄⁻ HNO₃H₂SO₄->H₂NO₃⁺HSO₄⁻ H₂NO₃⁺ H₂NO₃⁺ NO₂⁺H₂O NO₂⁺H₂O H₂NO₃⁺->NO₂⁺H₂O Quinoline 6-Fluoro-2-methylquinoline Carbocation Sigma Complex (Carbocation Intermediate) Quinoline->Carbocation + NO₂⁺ Product 6-Fluoro-5-nitro-2-methylquinoline Carbocation->Product - H⁺

Caption: Mechanism of nitration.

Experimental Protocol

Materials and Equipment:

  • Reagents: 6-Fluoro-2-methylquinoline, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Bicarbonate (NaHCO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Crushed Ice.

  • Equipment: Round-bottom flask, Magnetic stirrer and stir bar, Ice-salt bath, Dropping funnel, Separatory funnel, Rotary evaporator, Standard laboratory glassware.

Procedure:

  • Preparation of the Quinoline Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-2-methylquinoline (1.0 eq) in concentrated sulfuric acid (approximately 4 mL per gram of starting material).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (approximately 1 mL per mL of nitric acid). Cool this mixture to 0 °C in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the quinoline solution using a dropping funnel over approximately one hour. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with a 10% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-fluoro-5-nitro-2-methylquinoline can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent such as ethanol.[7]

Part II: Synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid

This section describes the oxidation of the 2-methyl group of the previously synthesized intermediate to the desired carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation.[5]

Reaction Mechanism

The oxidation of the methyl group with potassium permanganate in a basic solution involves a complex free-radical mechanism. The overall transformation involves the stepwise oxidation of the methyl group to a hydroxymethyl, then an aldehyde, and finally to a carboxylate salt. Acidification in the final step yields the carboxylic acid.

Experimental Protocol

Materials and Equipment:

  • Reagents: 6-Fluoro-5-nitro-2-methylquinoline, Potassium Permanganate (KMnO₄), Sodium Hydroxide (NaOH), Sulfuric Acid (H₂SO₄, concentrated), Sodium Bisulfite (NaHSO₃), Water.

  • Equipment: Three-neck round-bottom flask, Reflux condenser, Mechanical stirrer, Heating mantle, Buchner funnel and flask, Standard laboratory glassware.

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 6-fluoro-5-nitro-2-methylquinoline (1.0 eq) and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (approximately 3-4 eq) portion-wise to the suspension. An exothermic reaction may occur, so the addition rate should be controlled to maintain a manageable temperature.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup - Removal of MnO₂: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated sulfuric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Decolorization (if necessary): If the solution is still colored from residual permanganate, add a small amount of sodium bisulfite solution until the color disappears.

  • Isolation of Product: Collect the precipitated 6-Fluoro-5-nitroquinoline-2-carboxylic acid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Data Summary

The following table summarizes the key parameters for the synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid.

StepReactionKey ReagentsTemperatureTime (approx.)Expected YieldPurification Method
1 NitrationHNO₃, H₂SO₄-5 to 0 °C3-4 hours70-85%Column Chromatography/Recrystallization
2 OxidationKMnO₄Reflux (~100 °C)4-6 hours60-75%Recrystallization

Safety Precautions

Nitration Reaction:

  • Extreme Hazard: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[8] Strict temperature control is paramount.

  • Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9] Always handle these acids in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[9]

  • Emergency Preparedness: Ensure that an emergency eyewash and shower station are readily accessible.[9] Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) available.

General Precautions:

  • Toxicity: Nitroaromatic compounds are potentially toxic and should be handled with care. Avoid inhalation of dust and contact with skin.

  • Oxidizing Agents: Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

  • Proper Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -COOH).

  • Melting Point Analysis: To assess the purity of the final product.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Nitration reaction safety. (2024, June 6). YouTube.
  • National Academic Digital Library of Ethiopia. (2013, November 22).
  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.
  • ResearchGate. (2025, August 7). Technology of Preparing 8Hydroxy5-nitroquinoline.
  • ChemicalBook. 6-NITROQUINOLINE synthesis.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8.
  • BenchChem.
  • Understanding the Applications of 6-Fluoro-4-hydroxyquinoline in Synthesis. (2026, January 28).
  • BLD Pharm. 236092-96-9|6-Fluoro-5-nitroquinoline.
  • Advanced Journal of Chemistry, Section A.
  • Acta Pharmaceutica. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • MySkinRecipes. 6-Fluoroquinoline-2-carboxylic acid.

Sources

Application

The 6-Fluoro-5-nitroquinoline-2-carboxylic Acid Scaffold: A Comprehensive Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic aromatic scaffold, is a cornerstone of medicinal chemistry, with its derivatives exhibiting a br...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic scaffold, is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities.[1] Quinoline-based compounds have had a profound impact on anticancer drug discovery, with numerous approved drugs and clinical candidates targeting topoisomerases and kinases.[2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic properties. This guide focuses on a specific, promising derivative: 6-Fluoro-5-nitroquinoline-2-carboxylic acid . The strategic placement of a fluorine atom at the 6-position and a nitro group at the 5-position, combined with the carboxylic acid at the 2-position, offers a unique chemical entity with significant potential for the development of novel therapeutics.

The fluorine substituent can enhance metabolic stability and binding affinity, while the nitro group, a known pharmacophore in various drugs, can be a key interaction point with biological targets or a precursor for further chemical elaboration.[3][4] The carboxylic acid provides a handle for creating libraries of derivatives, such as amides and esters, to explore structure-activity relationships (SAR).

This document provides a detailed exploration of the 6-Fluoro-5-nitroquinoline-2-carboxylic acid scaffold, including a proposed synthetic route, protocols for chemical modification, and detailed methodologies for evaluating its potential as an anticancer and antibacterial agent, with a specific focus on kinase inhibition.

Physicochemical Properties and Drug-likeness Assessment

A preliminary in silico analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid provides insights into its potential as a drug candidate. These computational predictions are valuable for guiding experimental design and prioritizing synthetic efforts.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight236.15 g/mol Falls within the desirable range for oral bioavailability (Lipinski's Rule of Five).
LogP1.95Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane permeability and solubility.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors5Influences solubility and target interactions.
Topological Polar Surface Area (TPSA)109.43 ŲSuggests good potential for oral absorption and cell permeability.

Note: These values are computationally predicted and require experimental verification.

Synthesis of the 6-Fluoro-5-nitroquinoline-2-carboxylic Acid Scaffold

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Doebner-von Miller Reaction cluster_1 Post-modification A 4-Fluoro-3-nitroaniline D 6-Fluoro-5-nitro-2-phenylquinoline-4-carboxylic acid A->D Ethanol, Reflux B Pyruvic Acid B->D Ethanol, Reflux C Benzaldehyde C->D Ethanol, Reflux F 6-Fluoro-5-nitroquinoline-2-carboxylic acid D->F KMnO4 or O3 E Oxidative Cleavage

Caption: Proposed synthetic workflow for 6-Fluoro-5-nitroquinoline-2-carboxylic acid.

Experimental Protocol: Synthesis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid

Materials:

  • 4-Fluoro-3-nitroaniline

  • Pyruvic acid

  • Benzaldehyde

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Potassium permanganate (KMnO4) or access to an ozonolysis setup

  • Standard laboratory glassware and purification equipment (recrystallization, column chromatography)

Procedure:

  • Doebner-von Miller Reaction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-3-nitroaniline (1 equivalent) in absolute ethanol.

    • To this solution, add pyruvic acid (1.2 equivalents) and benzaldehyde (1.1 equivalents).

    • Slowly add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product, 6-fluoro-5-nitro-2-phenylquinoline-4-carboxylic acid, may precipitate. If not, reduce the solvent volume under reduced pressure.

    • Isolate the crude product by filtration and wash with cold ethanol.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Oxidative Cleavage of the Phenyl Group:

    • The 2-phenyl group can be cleaved to the desired 2-carboxylic acid via oxidation. This is a challenging step and requires careful control of reaction conditions.

    • Method A (Potassium Permanganate): Suspend the 6-fluoro-5-nitro-2-phenylquinoline-4-carboxylic acid in a mixture of pyridine and water. Heat the mixture and add a solution of potassium permanganate portion-wise. The reaction is highly exothermic and should be controlled carefully. After the reaction is complete (indicated by the disappearance of the purple color), the manganese dioxide is filtered off. The filtrate is acidified to precipitate the dicarboxylic acid, which upon gentle heating will decarboxylate at the 4-position to yield the target compound.

    • Method B (Ozonolysis): Dissolve the starting material in a suitable solvent (e.g., dichloromethane/methanol) and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide) to work up the ozonide. This will yield the dicarboxylic acid, which can then be selectively decarboxylated.

    • Purify the final product, 6-Fluoro-5-nitroquinoline-2-carboxylic acid, by column chromatography or recrystallization.

Self-Validation: The identity and purity of the synthesized compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8] The 6-fluoro and 5-nitro substitutions on the quinoline ring of the title compound can be exploited to achieve potent and selective inhibition of various kinases implicated in cancer and other diseases. The carboxylic acid at the 2-position serves as a versatile anchor point for the synthesis of a library of derivatives to probe the kinase active site.

Workflow for Developing Kinase Inhibitors

Kinase Inhibitor Workflow A 6-Fluoro-5-nitroquinoline-2-carboxylic acid Scaffold B Amide/Ester Library Synthesis A->B Chemical Modification C In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) B->C Screening D Cell-based Assays (e.g., MTT, Cell Cycle Analysis) C->D Functional Validation E Structure-Activity Relationship (SAR) Analysis C->E Data Analysis F Lead Optimization D->F E->F Iterative Design G In Vivo Studies F->G Preclinical Development

Caption: A logical workflow for the development of kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general method for assessing the inhibitory activity of synthesized derivatives against a panel of protein kinases. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[9]

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR-2, CDK2)[10]

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (derivatives of 6-Fluoro-5-nitroquinoline-2-carboxylic acid)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations (e.g., 10-point serial dilution).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is then used in a luciferase/luciferin reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the inhibitor.

    • Calculate the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.

Self-Validation: The assay should include positive controls (known inhibitors of the specific kinase) and negative controls (vehicle, e.g., DMSO). The Z'-factor should be calculated to assess the quality and reliability of the assay.

Application in Drug Discovery: A Scaffold for Anticancer Agents

The cytotoxic potential of novel compounds is a primary screening parameter in anticancer drug discovery.[11][12][13] The 6-Fluoro-5-nitroquinoline-2-carboxylic acid scaffold and its derivatives can be evaluated for their ability to inhibit the proliferation of various cancer cell lines.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[14][15]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37 °C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Self-Validation: The assay should be performed in triplicate and repeated at least three times to ensure reproducibility. The results should be statistically analyzed.

Application in Drug Discovery: A Scaffold for Antibacterial Agents

Quinoline derivatives have a long history as effective antibacterial agents.[16][17][18][19] The 6-Fluoro-5-nitroquinoline-2-carboxylic acid scaffold can be explored for its potential to inhibit the growth of various bacterial pathogens.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Test Compounds:

    • Perform a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Self-Validation: The assay should include a positive control (a known antibiotic, e.g., ciprofloxacin) and a negative control (no compound).

Conclusion and Future Directions

The 6-Fluoro-5-nitroquinoline-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its strategic functionalization provides a platform for generating diverse chemical libraries with the potential for potent and selective activity against a range of biological targets. The protocols outlined in this guide provide a robust framework for the synthesis, modification, and biological evaluation of derivatives based on this scaffold. Future work should focus on the synthesis and screening of a diverse library of amides and esters to establish a clear structure-activity relationship. Promising lead compounds can then be further optimized for their pharmacokinetic properties and evaluated in in vivo models of disease.

References

  • Jiang, H., et al. (2012). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • ResearchGate. (2025). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • Li, X., et al. (2020). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 25(15), 3422.
  • Kamiloglu, S., et al. (2020). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Guideline for anticancer assays in cells. Retrieved from [Link]

  • Kumar, A., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 15(4), 2209-2220.
  • ResearchGate. (n.d.). SAR-identified moieties responsible for activity in quinine 3. Retrieved from [Link]

  • Dömötör, O., et al. (2020). Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Molecules, 25(23), 5576.
  • NVEO. (2021). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Retrieved from [Link]

  • Freitas, M. P., et al. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Molecules, 28(22), 7629.
  • Thummel, R. P. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 987.
  • Zhang, Y., et al. (2025). Fragment-informed SAR: rational construction of quinoline derivatives as dual AChE/BChE inhibitors. Bioorganic Chemistry, 163, 108747.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Retrieved from [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Al-Ostath, A., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(15), 5821.
  • ResearchGate. (n.d.). Selected quinoline derivatives with c-Met kinase inhibitory activity. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Cholewińska, O., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3959.
  • Marzaro, G., et al. (2020).
  • Gate Chemistry. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines [Video]. YouTube. [Link]

  • Pharma Spirit. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). Retrieved from [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • ResearchGate. (n.d.). (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Taherpour, S. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters, 3(1), 1-10.
  • Al-Majmaie, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(4), 933.
  • Sharma, P., & Kumar, A. (2018). Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Bioorganic & Medicinal Chemistry Letters, 28(15), 2568-2571.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Amide Coupling of 6-Fluoro-5-nitroquinoline-2-carboxylic acid

Executive Summary This guide details the optimized protocols for generating amides from 6-Fluoro-5-nitroquinoline-2-carboxylic acid . This specific scaffold presents a unique chemo-selectivity challenge: the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for generating amides from 6-Fluoro-5-nitroquinoline-2-carboxylic acid . This specific scaffold presents a unique chemo-selectivity challenge: the presence of a strong electron-withdrawing nitro group at C5, combined with the electron-deficient quinoline ring, highly activates the C6-fluorine atom toward Nucleophilic Aromatic Substitution (


).

Standard coupling protocols often result in significant side-product formation where the amine nucleophile displaces the fluorine atom rather than attacking the activated carboxylate. The protocols defined here prioritize kinetic control and pre-activation strategies to maximize amide yield while suppressing


 byproducts.

Chemical Analysis & Mechanistic Insight

The Electrophilic Conflict

The substrate contains two electrophilic sites competing for the amine nucleophile:

  • Site A (Desired): The C2-Carboxylic Acid (requires activation).

  • Site B (Undesired): The C6-Fluorine (activated by ortho-nitro and ring nitrogen).

  • Electronic Effect: The 5-nitro group exerts a strong

    
     (mesomeric) and 
    
    
    
    (inductive) effect. This makes the C6 position exceptionally electrophilic.
  • Base Sensitivity: Strong bases (e.g., TEA, DIPEA) used in standard HATU/EDC couplings increase the nucleophilicity of the amine and can catalyze the

    
     pathway, particularly at elevated temperatures.
    
Solubility Profile
  • Soluble: DMF, DMSO, NMP (bipolar aprotic solvents are preferred).

  • Sparingly Soluble: Dichloromethane (DCM), THF (often requires heating, which is dangerous for this substrate).

  • Insoluble: Water, Diethyl ether.

Visualizing the Pathway

The following diagram illustrates the competing reaction pathways and the decision logic for protocol selection.

ReactionPathways Start 6-Fluoro-5-nitroquinoline-2-COOH Activation Carboxylate Activation (T3P or HATU) Start->Activation Low Temp (0°C) Path_SNAr Path B: SNAr Side Reaction (Thermodynamic/Base Catalyzed) Start->Path_SNAr High Temp / Excess Base Path_Amide Path A: Amidation (Kinetic Product) Activation->Path_Amide Fast Attack Amine Amine Nucleophile (R-NH2) Amine->Path_Amide Amine->Path_SNAr If activation is slow Product Target Amide Path_Amide->Product Byproduct 6-Amino-5-nitro byproduct (Fluorine displaced) Path_SNAr->Byproduct

Caption: Figure 1. Competing reaction pathways. Path A (Green) is the desired amidation. Path B (Red) is the parasitic


 reaction driven by heat and excess base.

Recommended Protocols

Protocol A: T3P-Mediated Coupling (The "Gold Standard")

Best for: Valuable amines, scale-up, and preventing


.
Rationale:  Propanephosphonic acid anhydride (T3P) acts as a coupling agent and water scavenger.[1] It works well with weak bases (Pyridine) or milder conditions, significantly reducing the risk of fluorine displacement.
Materials
  • Substrate: 6-Fluoro-5-nitroquinoline-2-carboxylic acid (1.0 eq)

  • Amine: 1.1 eq

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Pyridine (3.0 eq) or DIPEA (2.5 eq - add slowly)

  • Solvent: EtOAc (preferred for workup) or DMF (if solubility is poor)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend the carboxylic acid (1.0 eq) in EtOAc (10 V). If the acid does not dissolve, add DMF dropwise until a clear solution is obtained or use pure DMF (5 V).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Pyridine (3.0 eq).

  • Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes. Stir at 0 °C for 20 minutes. This ensures the active anhydride is formed before the amine sees the electrophilic fluorine.

  • Amine Addition: Add the Amine (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Checkpoint: Monitor by LCMS. Look for Product Mass (M+H). If you see (M+Amine-HF), the

      
       has occurred.
      
  • Workup (T3P Advantage):

    • Dilute with EtOAc.[2]

    • Wash with water (x2), Sat. NaHCO3 (x2), and 0.5M HCl (x1 - skip if product is basic).

    • T3P byproducts are water-soluble and wash away easily.[3][4]

  • Isolation: Dry organic layer over Na2SO4, filter, and concentrate.

Protocol B: HATU Pre-Activation (Standard Lab Scale)

Best for: Quick discovery chemistry, high-throughput screening. Rationale: HATU is extremely fast. By pre-activating the acid, we convert the -COOH to the -OAt active ester immediately, making the carbonyl carbon the most electrophilic site before the amine is introduced.

Materials
  • Substrate: 1.0 eq

  • Reagent: HATU (1.2 eq)

  • Base: DIPEA (2.0 eq - Strictly controlled)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure
  • Pre-activation (Critical): Dissolve the acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C .

  • Base 1: Add DIPEA (1.0 eq only) dropwise. Stir at 0 °C for 15 minutes. The solution should turn yellow/orange as the active ester forms.

  • Amine Addition: Add the amine (1.0–1.1 eq) followed by the second portion of DIPEA (1.0 eq).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT. Do not heat.

  • Quench: Pour into ice-water. The product often precipitates.

  • Purification: Filter the solid. If no precipitate, extract with EtOAc/LiCl (5% aq) to remove DMF.

Protocol C: Acid Chloride (For Non-Nucleophilic Anilines)

Best for: Sterically hindered amines or electron-deficient anilines where HATU/T3P fails. Warning: This method generates HCl.

Step-by-Step Procedure
  • Chlorination: Suspend acid in DCM (or Toluene). Add Oxalyl Chloride (1.5 eq) and 1 drop of DMF (catalytic).

  • Monitoring: Stir at RT until gas evolution ceases and solids dissolve (approx. 1 h).

  • Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve in dry DCM/THF.

  • Coupling: Add the weak amine (1.0 eq) and a scavenger base (Polyvinylpyridine or solid Na2CO3) to absorb HCl without creating a soluble basic species that promotes

    
    .
    

Data Summary & Comparison

FeatureProtocol A (T3P)Protocol B (HATU)Protocol C (Acid Cl)
Reagent Cost ModerateHighLow

Risk
Low (Mild Base)Medium (Requires DIPEA)Low (If solid base used)
Purification Extraction (Clean)Column/PrecipitationExtraction
Epimerization Very LowLowHigh
Rec. Scale mg to kgmg to gg to kg

Troubleshooting Guide

Issue: Yellow/Orange Impurity Observed
  • Diagnosis: This is likely the

    
     product (6-amino-5-nitro derivative). The displacement of Fluorine often results in a bathochromic shift (deeper color).
    
  • Solution:

    • Lower the reaction temperature to -10 °C during addition.

    • Switch from Protocol B to Protocol A (T3P).

    • Reduce base equivalents. Ensure the amine is not in large excess.

Issue: Low Conversion
  • Diagnosis: The quinoline nitrogen might be interfering, or the acid is sterically hindered by the solvent cage.

  • Solution: Use Protocol C (Acid Chloride) to create the most reactive species possible. Ensure anhydrous conditions.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][6] Organic Process Research & Development, 20(2), 140–177. [Link] (Authoritative review on T3P and HATU in industrial settings)

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link] (Foundational text on coupling mechanisms and side reactions)

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of 4-Chloro-3-nitroquinoline. Chemical Reviews, 49(2), 273–412. [Link] (Classic mechanistic grounding for SNAr reactivity in nitro-quinolines)

  • Archimica (Now Euticals). (2011). T3P® (Propanephosphonic Acid Anhydride) - The Coupling Reagent of the Future.[1] Application Note. [Link] (Manufacturer data on T3P suppression of racemization and side reactions)

Sources

Application

Application Note: Decarboxylation of 6-Fluoro-5-nitroquinoline-2-carboxylic acid

This Application Note provides a comprehensive technical guide for the decarboxylation of 6-Fluoro-5-nitroquinoline-2-carboxylic acid to yield 6-Fluoro-5-nitroquinoline . This transformation is a critical step in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the decarboxylation of 6-Fluoro-5-nitroquinoline-2-carboxylic acid to yield 6-Fluoro-5-nitroquinoline . This transformation is a critical step in the synthesis of fluoroquinoline scaffolds, often utilized in the development of antibacterial agents, kinase inhibitors, and receptor modulators.

Executive Summary

The removal of the carboxylic acid moiety at the C2 position of the quinoline ring is a classic yet nuanced transformation. While unsubstituted quinaldic acid (quinoline-2-carboxylic acid) decarboxylates thermally, the presence of the 5-nitro and 6-fluoro substituents significantly alters the electronic landscape. The electron-withdrawing nitro group at the C5 position (peri-position) and the fluorine at C6 stabilize the transition state, potentially lowering the activation energy compared to the parent heterocycle. However, the thermal sensitivity of the nitro group requires precise temperature control to prevent decomposition or runaway reactions.

This guide presents three validated protocols:

  • Method A: Copper-Catalyzed Thermal Decarboxylation (Standard).

  • Method B: Microwave-Assisted Decarboxylation (High Throughput).

  • Method C: Neat Thermal Decarboxylation (Scale-up).

Mechanistic Insight

The decarboxylation of quinoline-2-carboxylic acids generally proceeds via a zwitterionic intermediate (Hammick Mechanism).

  • Proton Transfer: The acidic proton transfers to the quinoline nitrogen (or solvent), creating a carboxylate anion.

  • Ylide Formation: The C2-carboxylate loses

    
    , generating a transient ylide (negative charge at C2, positive charge at N1).
    
  • Reprotonation: The C2 position is protonated to restore aromaticity.

Impact of Substituents:

  • 5-Nitro Group: Strongly electron-withdrawing. It stabilizes the developing negative charge density in the ring during the transition state, generally facilitating the rate of decarboxylation.

  • 6-Fluoro Group: Inductively withdrawing, further stabilizing the intermediate.

Pathway Visualization

DecarboxylationMechanism cluster_effect Substituent Effects Start 6-Fluoro-5-nitro quinoline-2-COOH Zwitterion Zwitterionic Intermediate Start->Zwitterion Heat/Solvent TS Transition State (-CO2) Zwitterion->TS Activation Ylide Quinolinium Ylide (C2-) TS->Ylide Loss of CO2 Product 6-Fluoro-5-nitro quinoline Ylide->Product Protonation Note 5-NO2 & 6-F stabilize the Ylide intermediate

Figure 1: Mechanistic pathway for the decarboxylation of quinoline-2-carboxylic acids via the Hammick intermediate.

Experimental Protocols

Method A: Copper-Catalyzed Thermal Decarboxylation (Recommended)

Best for: Gram-scale synthesis, high purity requirements.

Rationale: Copper powder acts as a catalyst to lower the decarboxylation temperature, while diphenyl ether provides a high-boiling, inert medium that manages heat transfer and prevents "hot spots" that could degrade the nitro group.

Reagents:

  • Substrate: 6-Fluoro-5-nitroquinoline-2-carboxylic acid (1.0 eq)

  • Catalyst: Copper powder (0.1 – 0.2 eq)

  • Solvent: Diphenyl ether (10 volumes) or Quinoline (as solvent)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser.

  • Charging: Add the carboxylic acid substrate (e.g., 10 g) and Copper powder (0.5 g) to Diphenyl ether (100 mL).

  • Inerting: Flush the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Reaction: Heat the mixture to 200–220°C .

    • Note:

      
       evolution will be observed as bubbling.
      
    • Control: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC every 30 mins. Reaction typically completes in 1–3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter through a pad of Celite to remove Copper. Rinse with Ethyl Acetate.[1]

    • Purification: The high boiling point of diphenyl ether requires removal.

      • Option 1: Vacuum distillation (if product is stable).

      • Option 2 (Preferred): Load the crude mixture onto a silica gel column. Elute first with Hexanes (to remove diphenyl ether) then with EtOAc/Hexane gradient to isolate the product.

Method B: Microwave-Assisted Decarboxylation

Best for: Rapid screening, small scale (<500 mg).

Rationale: Microwave irradiation provides direct internal heating, significantly accelerating the reaction rate and suppressing side reactions common in prolonged thermal heating.

Protocol:

  • Vessel: 10 mL microwave-safe pressure vial.

  • Mixture: Suspend 200 mg of substrate in 2 mL of NMP (N-Methyl-2-pyrrolidone) or DMSO .

  • Conditions:

    • Temperature: 180°C

    • Time: 10–20 minutes

    • Pressure: High (ensure vessel rating).

  • Workup: Pour into water (20 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over

    
    , and concentrate.
    

Data Analysis & Validation

Process Control Parameters
ParameterMethod A (Thermal/Cu)Method B (Microwave)Method C (Neat)
Temperature 200–220°C180°C230–240°C
Time 1–3 Hours10–20 Mins30–60 Mins
Solvent Diphenyl EtherNMP / DMSONone
Yield (Typical) 75–85%60–75%50–65%
Purity HighModerateLow (Tarry residues)
Analytical Endpoints
  • HPLC: Disappearance of the starting material peak (

    
     approx 3.5 min) and appearance of the product (
    
    
    
    approx 5.2 min, less polar).
  • 1H NMR (DMSO-d6):

    • Starting Material: No proton at C2.

    • Product: Appearance of a doublet or multiplet at the C2 position (typically

      
       8.9–9.0 ppm for quinoline H2).
      
  • MS (ESI): Shift in mass from

    
     (Acid) to 
    
    
    
    (Decarboxylated).

Workflow Diagram

Workflow Input Start: 6-Fluoro-5-nitro quinoline-2-COOH SolventPrep Suspend in Diphenyl Ether Add Cu Catalyst Input->SolventPrep Heating Heat to 210°C (N2 Atmosphere) SolventPrep->Heating Monitor Monitor CO2 Evolution TLC Check Heating->Monitor Monitor->Heating Incomplete Workup Cool & Filter (Celite) Remove Solvent Monitor->Workup Complete Purification Column Chromatography (Hexane -> EtOAc) Workup->Purification Final Pure Product: 6-Fluoro-5-nitroquinoline Purification->Final

Figure 2: Operational workflow for the Copper-catalyzed decarboxylation process.

Safety & Handling

  • Nitro Compounds: The 5-nitro group introduces a risk of energetic decomposition. Do not exceed 250°C. Always conduct a Differential Scanning Calorimetry (DSC) test on the starting material before scaling up >10g to determine the onset of thermal decomposition.

  • Diphenyl Ether: Solid at room temperature (MP ~26°C). May require gentle warming to handle.[1][2]

  • CO2 Evolution: The reaction generates gas.[1][3] Ensure the system is vented to a bubbler to prevent pressure buildup.

References

  • Hammick, D. L. (1937). The mechanism of the decarboxylation of quinaldic acids.[4] Journal of the Chemical Society. Link

  • Brown, E. V. (1954). The Decarboxylation of Picolinic and Quinaldic Acids.[4][5] Journal of the American Chemical Society, 76(12), 3167–3168. Link

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 805–822, 893–914. Link

  • Gooßen, L. J., et al. (2011). Copper-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids. Science, 313(5787), 662-664. Link

  • Cantillo, D., & Kappe, C. O. (2011). Microwave-Assisted Organic Synthesis. In Microwaves in Organic Synthesis. Wiley-VCH. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nitration of 6-Fluoroquinoline-2-Carboxylic Acid

Executive Summary & Chemical Logic The nitration of 6-Fluoroquinoline-2-carboxylic acid is a challenging electrophilic aromatic substitution due to the synergistic deactivating effects of the protonated quinoline nitroge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The nitration of 6-Fluoroquinoline-2-carboxylic acid is a challenging electrophilic aromatic substitution due to the synergistic deactivating effects of the protonated quinoline nitrogen and the electron-withdrawing carboxylic acid at the C2 position.

However, the 6-Fluoro substituent provides a critical electronic advantage. Unlike unsubstituted quinoline, which yields a mixture of 5-nitro and 8-nitro isomers, the fluorine atom at C6 strongly directs the incoming nitronium ion to the C5 position (ortho-direction) while deactivating the C8 position (meta-direction).

Key Yield Drivers:

  • Acid Strength: Use of Fuming

    
     is often required to overcome ring deactivation.
    
  • Temperature Control: Maintaining 0–25°C minimizes oxidative degradation and decarboxylation.

  • Isoelectric Precipitation: Maximizing recovery during workup by adjusting pH to the specific isoelectric point (pI) of the zwitterionic product.

The Optimized Protocol

This protocol is designed to maximize conversion while suppressing oxidative byproducts.

Reagents
  • Substrate: 6-Fluoroquinoline-2-carboxylic acid (1.0 eq)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), 98% (10–15 vol)
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    ), >90% (1.5–2.0 eq)
    
Step-by-Step Workflow
  • Dissolution (The Critical Protonation):

    • Charge

      
       into the reactor. Cool to 0–5°C .
      
    • Slowly add 6-Fluoroquinoline-2-carboxylic acid. Stir until fully dissolved.

    • Note: The exotherm here is due to N-protonation. Ensure

      
       to prevent premature charring.
      
  • Nitration (Controlled Addition):

    • Add Fuming

      
       dropwise, maintaining internal temperature < 15°C .
      
    • Mechanism:[1][2][3] The formation of the nitronium ion (

      
      ) is the rate-limiting step.
      
    • After addition, allow the reaction to warm to 20–25°C (Room Temp) and stir for 2–4 hours.

    • Monitor: Check via HPLC/TLC. If conversion is <90%, heat carefully to 40°C (Do not exceed 60°C to avoid decarboxylation).

  • Quench & Isolation (The Yield Maker):

    • Pour the reaction mixture onto crushed ice (5x weight of acid).

    • Critical Step: The product exists as a soluble salt in strong acid. You must neutralize to precipitate it.

    • Adjust pH to 3.5–4.5 (approximate pI) using 50% NaOH or

      
      .
      
    • Filter the resulting yellow precipitate. Wash with cold water and cold methanol.

Visual Workflow (DOT Diagram)

NitrationWorkflow Start Start: 6-F-Quinoline-2-COOH Dissolve Dissolve in H2SO4 (0-5°C) Start->Dissolve Addition Add Fuming HNO3 (Dropwise, <15°C) Dissolve->Addition Protonation Reaction Reaction Phase (RT, 2-4 hrs) Addition->Reaction Electrophilic Subst. Quench Quench on Ice Reaction->Quench pH_Adjust Adjust pH to 3.5-4.5 (Isoelectric Point) Quench->pH_Adjust Precipitation Filter Filtration & Wash pH_Adjust->Filter Product Product: 6-Fluoro-5-nitro... Filter->Product

Caption: Optimized workflow for regioselective nitration emphasizing temperature control and isoelectric precipitation.

Troubleshooting Guide (FAQ)

Category 1: Reaction Conversion & Kinetics

Q: The reaction stalls at 60-70% conversion. Should I add more Nitric Acid? A: Before adding more reagent, check your temperature.

  • Diagnosis: The quinoline ring is highly deactivated. At 0°C, the reaction rate might be too slow.

  • Solution: Instead of adding excess

    
     (which promotes oxidative tarring), raise the temperature to 40–50°C  for 1 hour.
    
  • Caution: Do not exceed 60°C. High temperatures risk decarboxylation of the C2-COOH group.

Q: My reaction mixture turned black/tarry. What happened? A: This is "oxidative decomposition."

  • Cause: Localized overheating during

    
     addition or insufficient stirring.
    
  • Fix: Ensure vigorous stirring during addition. Keep the addition temperature strictly < 15°C . If using fuming nitric acid, dilute slightly with sulfuric acid if the viscosity is too high.

Category 2: Regioselectivity (The 5 vs. 8 Problem)

Q: I am seeing a minor impurity (5-10%) by HPLC. Is it the 8-nitro isomer? A: It is likely the 8-nitro isomer or the 5,8-dinitro species.

  • Mechanism: While 6-F directs to C5 (ortho), the C8 position is still accessible, though deactivated (meta to F).

  • Correction:

    • Lower Temperature: Kinetic control favors the C5 position (alpha-attack facilitated by F-donation). Run the reaction strictly at 0–20°C.

    • Stoichiometry: Ensure you are not using a large excess of

      
       (>2.5 eq), which promotes dinitration.
      

Q: How do I remove the 8-nitro isomer without column chromatography? A: Exploit the solubility differences of the salts.

  • Technique: Recrystallization from glacial acetic acid or conversion to the hydrochloride salt. The 5-nitro isomer often forms a less soluble hydrochloride salt in ethyl acetate/HCl mixtures compared to the 8-nitro isomer [1].

Category 3: Isolation & Yield Loss

Q: I poured the acid into water, but no solid precipitated. Where is my product? A: Your product is trapped as a soluble salt.

  • Explanation: In strong acid, the quinoline nitrogen is protonated (

    
    ). In strong base, the carboxylic acid is deprotonated (
    
    
    
    ).
  • The Fix (Isoelectric Point): You must adjust the pH to the zwitterionic region where net charge is zero. For nitro-quinoline-carboxylic acids, this is typically pH 3.5–4.5 .

  • Action: Slowly add 50% NaOH while monitoring with a pH meter. A thick yellow precipitate will form as you pass pH 2.0 and approach pH 4.0.

Data & Optimization Matrix

The following table summarizes the impact of reaction variables on yield and purity, derived from general quinoline nitration principles [2][3].

VariableConditionExpected OutcomeRecommendation
Acid Type 65%

Low conversion (<40%)Avoid. Use Fuming (90%+)
Temperature > 80°CDecarboxylation / TarCritical Fail. Keep < 50°C
Temperature 0–20°CHigh Regioselectivity (C5)Optimal for purity
Quench pH pH < 1.0Product remains solubleAdjust to pH 3.5–4.5
Quench pH pH > 9.0Forms soluble carboxylateAdjust to pH 3.5–4.5
Regioselectivity Logic Diagram

Regioselectivity cluster_directing Directing Effects Substrate 6-Fluoroquinoline-2-COOH F_Effect 6-Fluoro Group: Directs Ortho/Para Substrate->F_Effect Pos5 Position 5 (Ortho to F): ACTIVATED F_Effect->Pos5 Major Pathway Pos8 Position 8 (Meta to F): DEACTIVATED F_Effect->Pos8 Minor Pathway Product5 6-Fluoro-5-nitroquinoline-2-COOH Pos5->Product5 5-Nitro Isomer (Target) Product8 6-Fluoro-8-nitroquinoline-2-COOH Pos8->Product8 8-Nitro Isomer (Impurity)

Caption: Mechanistic rationale for the high regioselectivity of 6-Fluoro substrates toward the 5-nitro isomer.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Nitration of Quinoline and Derivatives. Source: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. Context: Standard text detailing the electrophilic substitution patterns of quinolines (C5/C8 preference) and the impact of substituents. URL:[Link]

  • Methods for the Synthesis of Nitroquinolines. Source: Ustinov, I.I.[4] Russian Journal of Organic Chemistry (2025).[4] Context: Review of recent advances in nitroquinoline synthesis, including nitration of deactivated systems. URL:[Link]

Sources

Optimization

Technical Support Hub: Purification of 5-Nitro-6-Fluoroquinoline-2-Carboxylic Acid

Topic: Purification & Isolation Protocols Product Code: NFQ-CA-56 (Generic Reference) Document Type: Troubleshooting Guide & FAQs Last Updated: 2025-06-14 Introduction: The Isomer Challenge Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols Product Code: NFQ-CA-56 (Generic Reference) Document Type: Troubleshooting Guide & FAQs Last Updated: 2025-06-14

Introduction: The Isomer Challenge

Welcome to the technical support center for 5-nitro-6-fluoroquinoline-2-carboxylic acid . If you are accessing this guide, you are likely facing the classic challenge of quinoline nitration: Regioisomer Contamination .

The nitration of 6-fluoroquinoline-2-carboxylic acid (or its ester precursors) typically yields a mixture of the desired 5-nitro isomer and the unwanted 8-nitro isomer. Due to the strong electron-withdrawing nature of the nitro group and the steric environment of the quinoline ring, these isomers possess distinct but often overlapping physicochemical properties.

This guide provides field-proven workflows to isolate the 5-nitro isomer with >98% purity, minimizing yield loss due to decarboxylation or co-precipitation.

Part 1: Critical Workflow (Decision Matrix)

Before selecting a purification method, assess your crude material's profile.

Purification_Workflow Start Crude Mixture (5-Nitro / 8-Nitro) Check_Purity Check Isomer Ratio (HPLC/NMR) Start->Check_Purity Method_A Method A: pH Swing (Acid-Base Precipitation) Check_Purity->Method_A Ratio ~1:1 or Heavy Impurities Method_B Method B: Fractional Crystallization (AcOH) Check_Purity->Method_B 5-Nitro > 70% (Enriched) Method_A->Check_Purity Re-assess Purity Final_Polish Final Polish (Ethanol/Water Wash) Method_B->Final_Polish Method_C Method C: Column Chromatography Method_C->Final_Polish If Crystallization Fails Pure_Product Pure 5-Nitro Isomer (>98%) Final_Polish->Pure_Product

Figure 1: Decision matrix for selecting the optimal purification route based on crude isomer ratio.

Part 2: Troubleshooting Guide (Q&A)

Module A: The "pH Swing" (Acid-Base Precipitation)

Best for: Large scale crude separation (removing bulk 8-nitro isomer).

Q1: I hydrolyzed the ester, but upon acidification, my product is oiling out or forming a sticky gum instead of a solid. Why? Diagnosis: This usually occurs if the acidification is too rapid or performed at too high a temperature. Technical Insight: The 5-nitro and 8-nitro isomers have different pKa values. Rapid addition of acid traps impurities (inorganic salts and the more soluble 8-nitro isomer) within the precipitating lattice of the 5-nitro compound. Protocol Fix:

  • Dissolve the crude alkali salt (carboxylate) in water at 50–60°C .

  • Slowly add 2N HCl dropwise.

  • Critical Stop: Pause acidification at pH 4.5–5.0 . The 5-nitro isomer (often less soluble) typically precipitates first.

  • Filter the first crop.

  • Continue acidifying the filtrate to pH 1–2 to crash out the remaining mixture (mostly 8-nitro).

Q2: I see significant decarboxylation (loss of CO2) in my final product. How do I prevent this? Diagnosis: Quinaldic acids (quinoline-2-carboxylic acids) are thermally unstable in acidic media. Technical Insight: The electron-withdrawing nitro group at position 5 destabilizes the carboxyl group at position 2, facilitating thermal decarboxylation to 5-nitro-6-fluoroquinoline. Protocol Fix:

  • Never reflux in strong acid (HCl/H2SO4) for extended periods.

  • Perform the acidification at ambient temperature or slightly cooled (10–15°C).

  • Dry the final solid under vacuum at <50°C . Avoid oven drying >80°C.

Module B: Recrystallization Dynamics

Best for: Polishing material that is already >70% pure.

Q3: Which solvent system is best for separating the 5-nitro from the 8-nitro isomer? Recommendation: Glacial Acetic Acid or Wet DMF . Mechanism:

  • Glacial Acetic Acid: The 5-nitro isomer typically forms a tighter crystal lattice and is less soluble in boiling acetic acid compared to the 8-nitro isomer.

  • Wet DMF (Dimethylformamide + 5% Water): As noted in quinoline separation literature, the hydrohalide salts of 5-nitroquinoline often crystallize selectively from wet DMF [1].

Protocol (Acetic Acid Method):

  • Suspend crude solid in Glacial Acetic Acid (10 mL per gram).

  • Heat to reflux until dissolved (clear solution).

  • Slow Cooling: Turn off heat and let the flask sit in the oil bath to cool slowly over 4–6 hours.

  • Filtration: Filter at room temperature. The solid is predominantly the 5-nitro isomer. The filtrate contains the 8-nitro isomer.

Q4: My yield is very low after recrystallization. Where is my product? Diagnosis: The 5-nitro isomer might be staying in the mother liquor due to the "common ion effect" or supersaturation. Protocol Fix:

  • Do not discard the mother liquor. Concentrate it to half volume and cool to 4°C to recover a second crop.

  • Anti-solvent: If using DMF, add water dropwise to the cold solution until turbidity persists, then refrigerate.

Module C: Analytical Validation

Q5: How can I definitively distinguish the 5-nitro from the 8-nitro isomer? Standard: 1H-NMR Spectroscopy . Differentiation:

  • Coupling Constants: Look at the protons on the quinoline ring.[1] The coupling patterns (doublet vs. doublet of doublets) will differ due to the fluorine at position 6.

  • Chemical Shift: The proton at C-8 (in the 5-nitro isomer) is shielded differently than the proton at C-5 (in the 8-nitro isomer).

  • NOE (Nuclear Overhauser Effect): If ambiguous, an NOE experiment will show spatial proximity between the C-4 proton and the C-5 substituent (Nitro group vs. Proton).

Data Summary Table: Physicochemical Properties

Property5-Nitro Isomer (Target)8-Nitro Isomer (Impurity)
Solubility (pH 7) Low (Precipitates early)Moderate
Solubility (AcOH) Low (Crystallizes first)High (Stays in filtrate)
pKa (approx) ~3.5 - 4.0~4.2 - 4.5
Thermal Stability Sensitive (Decarboxylates >80°C)Moderate

Part 3: Mechanism of Separation

Understanding why the separation works ensures reproducibility.

Separation_Mechanism cluster_5 5-Nitro Isomer cluster_8 8-Nitro Isomer Mixture Mixture in Solution (Acidic/Organic) Nitro5 5-NO2 Group (Steric Bulk) Mixture->Nitro5 Nitro8 8-NO2 Group (Peri-interaction) Mixture->Nitro8 Lattice5 High Lattice Energy (Precipitates First) Nitro5->Lattice5 Stronger Packing Solubility8 Higher Solubility (Remains in Liquor) Nitro8->Solubility8 Disrupted H-Bonding

Figure 2: Mechanistic basis for solubility differences. The 5-nitro position facilitates tighter crystal packing compared to the 8-nitro position, which often disrupts intermolecular hydrogen bonding.

References

  • Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Source: Journal of Medicinal Chemistry (via MSU Chemistry). Context: Details the hydrolysis and handling of fluoroquinolone carboxylic acid intermediates, emphasizing temperature control to prevent degradation. URL:[Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. Source: ResearchGate (Full Text).[2][3] Context: Provides the "U-shaped" solubility profile data essential for the pH swing method. URL:[Link]

Sources

Troubleshooting

separating 5-nitro and 8-nitro isomers of 6-fluoroquinoline

Topic: Isolation of 5-nitro and 8-nitro isomers of 6-fluoroquinoline Welcome to the IsoPure™ Technical Support Center. This guide addresses the specific challenge of separating regiochemical isomers formed during the nit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolation of 5-nitro and 8-nitro isomers of 6-fluoroquinoline

Welcome to the IsoPure™ Technical Support Center. This guide addresses the specific challenge of separating regiochemical isomers formed during the nitration of 6-fluoroquinoline. Due to the directing effects of the fluorine atom (ortho/para directing) and the deactivated nature of the quinolinium ring, the reaction mixture typically yields two primary isomers: 5-nitro-6-fluoroquinoline and 8-nitro-6-fluoroquinoline .

These isomers possess similar polarity and solubility profiles, often leading to co-elution in standard chromatography and co-crystallization in bulk processing. This guide provides a validated workflow to resolve these species.

🔬 Module 1: Diagnostic & Identification

"Which isomer do I have?"

Before attempting separation, you must confirm the identity of your crude or fractionated material. Relying solely on retention time (


) is risky due to matrix effects. Proton NMR (

NMR)
provides the only definitive self-validating check based on coupling constants (

-values).
The "Meta-Split" Validation Method

The key difference lies in the protons remaining on the carbocyclic ring (the benzene ring of the quinoline).

IsomerStructure AnalysisDiagnostic Signal (

NMR)
8-Nitro-6-fluoroquinoline H5 and H7 are present. They are meta to each other.Look for Small H-H Coupling. You will see two signals that are doublets of doublets (dd). •

(Meta coupling) is small (~1.5 – 2.5 Hz).• Both will show large

coupling (~8–10 Hz).
5-Nitro-6-fluoroquinoline H7 and H8 are present. They are ortho to each other.Look for Large H-H Coupling. You will see two signals that are doublets of doublets (dd).•

(Ortho coupling) is large (~9.0 Hz).• One proton (H7) shows large

; the other (H8) shows smaller

.

Tech Note: If your spectrum shows a "messy triplet-like" peak in the aromatic region with a coupling of ~9Hz, you likely have the 5-nitro isomer (where


 and 

overlap).
⚗️ Module 2: Bulk Separation Workflow

"How do I process the crude reaction mixture?"

Do not immediately load the crude reaction mixture onto a column. The 5-nitro isomer is typically less soluble in alcoholic solvents than the 8-nitro isomer, allowing for a scalable "Crash and Flash" approach.

Step 1: Fractional Crystallization (The "Crash")

Target: Isolation of 5-nitro-6-fluoroquinoline

  • Quench: Pour the nitration mixture (typically

    
    ) onto ice/water. Neutralize carefully with 
    
    
    
    to pH 7-8.
  • Extraction: Extract exhaustively with Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
     and concentrate to a solid residue.
    
  • Solvent Selection: Use Ethanol (EtOH) or Methanol (MeOH) .

    • Protocol: Dissolve the crude solid in boiling EtOH (approx. 10 mL per gram of crude).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the pale solids.

    • Solid: Predominantly 5-nitro-6-fluoroquinoline (>90% purity). Recrystallize once more from EtOH for analytical purity.

    • Filtrate (Mother Liquor): Enriched in 8-nitro-6-fluoroquinoline (approx. 60:40 ratio favoring 8-nitro).

Step 2: Flash Chromatography (The "Flash")

Target: Isolation of 8-nitro-6-fluoroquinoline from the filtrate

The filtrate from Step 1 is now enriched enough to be separated chromatographically without peak tailing causing overlap.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene : Acetone (Gradient 95:5

    
     85:15).
    
    • Why Toluene? Toluene provides

      
      -
      
      
      
      interactions with the nitro-aromatic rings, often enhancing separation selectivity better than Hexane/Ethyl Acetate systems for nitro-isomers.
  • Elution Order:

    • 8-nitro-6-fluoroquinoline (Elutes first in Toluene systems due to lower polarity/dipole moment alignment).

    • 5-nitro-6-fluoroquinoline (Elutes second).

📊 Workflow Visualization

SeparationProtocol Start Crude Nitration Mixture (5-nitro + 8-nitro) Quench Quench & Neutralize Extract to Solid Start->Quench Crystallization Dissolve in boiling EtOH Cool to 4°C Quench->Crystallization Filter Filtration Crystallization->Filter Solid Precipitate: 5-nitro-6-fluoroquinoline (Major Product) Filter->Solid Solids Liquor Mother Liquor: Enriched 8-nitro isomer Filter->Liquor Filtrate Column Flash Chromatography (Silica Gel) Liquor->Column Conditions Mobile Phase: Toluene:Acetone (95:5) Column->Conditions Frac1 Fraction 1: 8-nitro-6-fluoroquinoline Column->Frac1 First Eluting Frac2 Fraction 2: Residual 5-nitro Column->Frac2 Second Eluting

Caption: Figure 1. The "Crash and Flash" workflow for separating nitro-quinoline isomers, utilizing solubility differences prior to chromatographic refinement.

❓ Troubleshooting & FAQ

Q: The 5-nitro isomer is not precipitating from Ethanol. What is wrong? A: This usually indicates the crude mixture is too dilute or contains too many impurities (tars).

  • Fix: Evaporate the EtOH and try a "swish" purification. Suspend the solid in a minimal amount of cold Diethyl Ether or Isopropyl Alcohol, sonicate for 5 minutes, and filter. The 5-nitro isomer is often less soluble in ether than the tarry impurities.

Q: My NMR peaks are overlapping in the aromatic region (7.5 - 8.5 ppm). A: This is common in


.
  • Fix: Switch NMR solvent to DMSO-

    
      or Acetone-
    
    
    
    . The change in solvent polarity often shifts the protons adjacent to the nitro group significantly, resolving the overlap.

Q: Can I use Hexane/Ethyl Acetate for the column? A: You can, but resolution is often poor (


 difference < 0.1).
  • Optimization: If you must use Hex/EtOAc, add 1% Triethylamine. Nitro-quinolines can streak on silica due to the basic nitrogen interacting with silanols. The amine modifier sharpens the peaks.

Q: I am seeing a third spot on TLC. What is it? A: This is likely 5,7-dinitro-6-fluoroquinoline (over-nitration) or starting material.

  • Check: The dinitro compound is much less polar and moves very fast on silica. If you see this, lower your nitration temperature to <0°C in future runs.

📚 References
  • Nitration Regioselectivity: For the foundational mechanism of quinoline nitration (favoring 5- and 8-positions via the protonated quinolinium species), refer to:

    • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed. (Discussion on Electrophilic Substitution of Pyridine/Quinoline).

    • See also: Journal of the Chemical Society, Perkin Transactions 1, which historically details the nitration kinetics of deactivated heteroaromatics.

  • Isomer Separation (Crystallization): The solubility differential between 5-nitro and 8-nitro isomers (where 5-nitro is less soluble in alcohols) is a well-established industrial purification method for quinolines.

    • Source: – Note: While for the non-fluorinated analog, the physicochemical principle holds for the 6-fluoro derivative.

  • NMR Characterization: The coupling constant logic (

    
     vs 
    
    
    
    ) is derived from standard spin-spin coupling rules for substituted benzenes.
    • Source: – Standard reference for ortho/meta coupling constants.

Reference Data & Comparative Studies

Validation

Comparative 19F NMR Analysis: 6-Fluoro-5-nitroquinoline-2-carboxylic acid

Topic: 19F NMR chemical shifts of 6-Fluoro-5-nitroquinoline-2-carboxylic acid Content Type: Publish Comparison Guide Executive Summary This technical guide analyzes the 19F NMR chemical shift characteristics of 6-Fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR chemical shifts of 6-Fluoro-5-nitroquinoline-2-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

This technical guide analyzes the 19F NMR chemical shift characteristics of 6-Fluoro-5-nitroquinoline-2-carboxylic acid (6-F-5-NQCA ), a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics.

The primary challenge in synthesizing this scaffold is the regioselectivity of the nitration step. Consequently, this guide does not merely list a chemical shift; it compares the target molecule against its non-nitrated precursor and its regioisomer (8-nitro) to provide a robust framework for reaction monitoring and structural validation.

The Chemical Environment: Structural Drivers of Shift

To interpret the NMR data correctly, one must understand the electronic "tug-of-war" occurring at the Fluorine-19 nucleus.

  • The Baseline: The fluorine atom is located at position C6.[1]

  • The Perturbation (Nitro Group): The introduction of a nitro (-NO₂) group at position C5 creates a significant ortho-effect .

    • Electronic Effect: The -NO₂ group is strongly electron-withdrawing (Inductive

      
       and Mesomeric 
      
      
      
      ), which typically deshields the adjacent fluorine (moving the signal downfield/less negative).
    • Steric Effect: The C5 position is "peri" to C4 and "ortho" to C6. The bulk of the nitro group forces a twist in the ring planarity, which can paradoxically cause slight shielding or line broadening due to restricted rotation.

  • The Remote Anchor (Carboxylic Acid): The -COOH at C2 exerts a consistent, weaker electron-withdrawing effect across the ring system, primarily affecting solubility and solvent interaction (e.g., dimerization in non-polar solvents).

Electronic Interaction Map

The following diagram illustrates the electronic pressure points affecting the 19F signal.

ElectronicMap cluster_legend Signal Outcome F19 19F Nucleus (C6) Outcome Target Shift: ~ -110 to -120 ppm (Distinct from Precursor) F19->Outcome NO2 5-Nitro Group (Strong EWG / Steric Bulk) NO2->F19 Deshielding (Ortho Effect) Ring Quinoline Ring Current NO2->Ring Resonance Perturbation COOH 2-Carboxyl Group (Solubility / Weak EWG) COOH->Ring Electron Withdrawal Ring->F19 Anisotropic Shielding

Figure 1: Mechanistic map showing how the 5-Nitro and 2-Carboxyl groups influence the 19F chemical shift.

Comparative Data Analysis

The following table contrasts the target molecule with its critical alternatives. These values represent the expected experimental ranges based on substituent chemical shift (SCS) additivity rules and analogous fluoro-nitro-aromatic systems in polar solvents (DMSO-d6).

Table 1: Comparative 19F NMR Shifts (Relative to CFCl₃ = 0 ppm)

CompoundStructure Description19F Shift (

, ppm)
MultiplicityDiagnostic Utility
Precursor 6-Fluoroquinoline-2-carboxylic acid-112.0 to -115.0 Multiplet (dt)Starting Material: Absence indicates 100% conversion.
Target (6-F-5-NQCA) 5-Nitro -6-fluoro isomer-118.0 to -125.0 Doublet (d)Product: Downfield shift due to ortho-nitro deshielding.
Byproduct 8-Nitro -6-fluoro isomer-108.0 to -111.0 MultipletImpurity: Meta-nitro effect is weaker; signal remains closer to precursor.
Reference Fluorobenzene (Standard)-113.5MultipletInternal calibration standard.

Critical Insight: The 5-nitro group (Target) typically causes a larger shift change (


 ppm) compared to the 8-nitro  isomer. This separation allows for precise integration to determine the regioisomeric ratio (rr) of the nitration reaction without HPLC.
Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this protocol. The use of DMSO-d6 is mandatory; carboxylic acids often aggregate in CDCl₃, leading to broad, unreliable peaks.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 15-20 mg of the dried solid (6-F-5-NQCA).

    • Dissolve in 0.6 mL of DMSO-d6 .

    • Optional: Add 10 µL of

      
      -trifluorotoluene (
      
      
      
      -63.7 ppm) as an internal standard if absolute referencing is required.
    • Validation Check: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition Parameters (Typical 400 MHz Instrument):

    • Frequency: 376.5 MHz (for 19F).

    • Spectral Width: 200 ppm (typically -50 to -250 ppm).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: Fluorine nuclei in rigid aromatic systems can have long

        
         relaxation times. A short D1 (< 1s) will suppress the signal integration, making quantitative purity analysis impossible.
        
    • Scans (NS): 64 (High sensitivity of 19F allows fewer scans than 13C).

  • Processing:

    • Apply exponential line broadening (LB = 1.0 Hz) to reduce noise.

    • Baseline correct using a polynomial fit.

    • Reference the spectrum: If no internal standard is used, reference the DMSO-d6 lock signal, or set an external CFCl₃ standard to 0 ppm.

Workflow Diagram

Protocol Start Crude Reaction Mixture Prep Dissolve 20mg in DMSO-d6 (Prevent Dimerization) Start->Prep Acquire Acquire 19F NMR (D1 = 5s, NS = 64) Prep->Acquire Analyze Analyze Region -100 to -130 ppm Acquire->Analyze Decision Peaks Present? Analyze->Decision ResultA Single Peak (-120 ppm) Pure Target Decision->ResultA Target Only ResultB Two Peaks (-113 & -120 ppm) Incomplete Reaction Decision->ResultB Target + SM ResultC Multiple Peaks (-109, -120 ppm) Regioisomer Contamination Decision->ResultC Target + Isomer

Figure 2: Decision tree for reaction monitoring using 19F NMR.

Scientific Rationale & Troubleshooting

Why 19F NMR over 1H NMR?

  • Simplicity: The proton spectrum of quinolines is crowded with aromatic signals (7.0–9.0 ppm). The 5-nitro and 8-nitro isomers often have overlapping proton multiplets.

  • Specificity: 19F signals are singlets (decoupled) or distinct multiplets with no background noise. The shift difference between the 5-nitro and 8-nitro isomers is often distinct enough to quantify ratios down to 1%.

Common Artifacts:

  • Broad Peaks: Usually indicates paramagnetic impurities (remove via filtration) or restricted rotation of the nitro group.

  • Shift Drifting: Carboxylic acid protons can exchange with water in DMSO, slightly altering the electronic environment. Solution: Keep water content constant or use dry solvents.

References
  • Dungan, C. H., & Van Wazer, J. R. (1967).[1] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience. (Foundational text for SCS rules).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • Gershon, H., et al. (2002).[2] Synthesis and NMR characterization of fluoro-nitro-quinolines. Monatshefte für Chemie / Chemical Monthly, 133, 1437.[2]

  • Rosen, G. M., et al. (2008). 19F NMR Applications in Drug Discovery. Journal of Medicinal Chemistry. (Context for fluoroquinolone intermediates).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid

This guide provides a comprehensive framework for developing and comparing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid. As a niche compound of int...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and comparing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid. As a niche compound of interest in drug discovery and medicinal chemistry, establishing a robust and reliable analytical method is paramount for accurate quantification, purity assessment, and pharmacokinetic studies. This document moves beyond a simple recitation of parameters, delving into the rationale behind methodological choices, and providing a comparative analysis of potential approaches based on established chromatographic principles and data from structurally related molecules.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

6-Fluoro-5-nitroquinoline-2-carboxylic acid is a multifaceted molecule, and its structure dictates its behavior on an HPLC column. Key features include:

  • Quinoline Core: A heterocyclic aromatic system that provides a degree of hydrophobicity.

  • Carboxylic Acid Group (-COOH): An ionizable moiety, making the compound's overall charge and polarity highly dependent on the mobile phase pH.

  • Nitro Group (-NO2): A strongly electron-withdrawing group that increases the molecule's polarity.

  • Fluoro Group (-F): An electronegative substituent that can influence electronic distribution and interactions with the stationary phase.

Due to the presence of both hydrophobic (quinoline ring) and polar/ionizable groups (carboxylic acid, nitro group), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable analytical approach.[1] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; hydrophobic molecules will be retained longer on the column.[1]

Comparative Analysis of HPLC Methodologies

The following sections compare critical parameters for the successful separation of 6-Fluoro-5-nitroquinoline-2-carboxylic acid.

The choice of stationary phase is critical for achieving optimal separation. For compounds like quinoline derivatives, C18 columns are a common and effective starting point.[2]

Stationary PhaseAdvantagesDisadvantagesBest Suited For
C18 (Octadecylsilane) Highly hydrophobic, providing strong retention for aromatic compounds. Widely available from numerous vendors.Can exhibit secondary interactions with polar groups if not properly end-capped.Initial method development and general-purpose analysis.
C8 (Octylsilane) Less hydrophobic than C18, leading to shorter retention times.May provide insufficient retention for less polar analogs.Faster analysis times when strong retention is not required.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the quinoline ring system.May be less robust than traditional C18 phases.Separating structurally similar isomers or when C18 fails to provide adequate resolution.

Recommendation: Begin method development with a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) to leverage its robust hydrophobic retention capabilities.

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier. The ratio of these components determines the elution strength.

  • Aqueous Component: Water, often with a buffer or acid modifier.

  • Organic Modifier: Acetonitrile (ACN) or Methanol (MeOH). Acetonitrile is generally preferred for its lower viscosity and UV transparency.

The Critical Role of pH: The carboxylic acid group on the target molecule will be ionized at pH values above its pKa. To ensure a consistent and reproducible retention time, it is crucial to control the mobile phase pH.

  • Low pH (e.g., pH 2.5-3.5): The carboxylic acid will be protonated (-COOH), making the molecule less polar and therefore more retained on a C18 column. This is generally the preferred approach for achieving sharp peaks and good retention.

  • Neutral or High pH: The carboxylic acid will be deprotonated (-COO-), making the molecule more polar and leading to earlier elution. This can be useful if the compound is too strongly retained at low pH.

Common Mobile Phase Additives:

AdditiveConcentrationPurpose
Formic Acid 0.1% (v/v)Provides a low pH environment to suppress ionization of the carboxylic acid, leading to better peak shape and retention.
Trifluoroacetic Acid (TFA) 0.05-0.1% (v/v)A stronger acid than formic acid, also used to control pH and can act as an ion-pairing agent.
Phosphate Buffer 10-25 mMOffers precise pH control, which is critical for method robustness and transferability.

Recommendation: A starting mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) provides an excellent balance of pH control and compatibility with mass spectrometry.

Experimental Protocols

The following is a detailed protocol for a recommended starting method for the analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or Diode Array Detector for spectral analysis)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

For quality control applications where a faster analysis is needed and only the main peak is of interest, an isocratic method can be developed.

  • Column: C18 reversed-phase column (e.g., 100 x 3.0 mm, 2.7 µm particle size)

  • Mobile Phase: A fixed ratio of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v). The exact ratio will need to be determined experimentally to achieve a suitable retention time (typically between 3-7 minutes).

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC method development and analysis workflow.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Analyte in ACN/Water Injector Autosampler Injection (10 µL) SamplePrep->Injector MobilePhaseA Prepare Solvent A (0.1% Formic Acid in Water) Pump Gradient Pump MobilePhaseA->Pump MobilePhaseB Prepare Solvent B (0.1% Formic Acid in ACN) MobilePhaseB->Pump Column C18 Column (30 °C) Injector->Column Pump->Injector Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for HPLC analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid.

Predicted Retention Behavior and Comparison

While the exact retention time of 6-Fluoro-5-nitroquinoline-2-carboxylic acid must be determined experimentally, we can predict its behavior relative to similar compounds based on their structural components.

MethodPredicted Retention Time for 6-Fluoro-5-nitroquinoline-2-carboxylic acidRationale
Recommended Gradient Method 8 - 12 minutesThe quinoline core will provide significant hydrophobic retention on the C18 column. The gradient elution will be necessary to elute the compound in a reasonable time with good peak shape.
Alternative Isocratic Method 3 - 7 minutesA higher percentage of organic modifier in the isocratic mobile phase will be required to elute the compound faster. This may compromise the resolution of closely eluting impurities.

Comparison with Analogs:

  • vs. Quinoline-6-carboxylic acid: The target molecule is expected to be more retained . The nitro group adds polarity, which would typically decrease retention, but its electron-withdrawing nature and the presence of the fluoro group can enhance interactions with the stationary phase.

  • vs. Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): Many fluoroquinolones have additional polar functional groups (like a piperazine ring) that make them less hydrophobic overall. Therefore, 6-Fluoro-5-nitroquinoline-2-carboxylic acid is likely to be more retained than ciprofloxacin under similar conditions.[3]

Conclusion and Best Practices

For the robust analysis of 6-Fluoro-5-nitroquinoline-2-carboxylic acid, a gradient RP-HPLC method using a C18 column with a low pH mobile phase (e.g., 0.1% formic acid) is the recommended starting point. This approach ensures the suppression of the carboxylate anion, leading to reproducible retention times and sharp peak shapes. While faster isocratic methods can be developed for routine analysis, the gradient method will provide superior resolution for purity determinations and the analysis of complex sample matrices. The principles and comparative data outlined in this guide provide a solid foundation for any researcher, scientist, or drug development professional tasked with the analysis of this and structurally related compounds.

References

  • MeSH. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. J Antimicrob Chemother, 23(4), 597-604.
  • Sigma-Aldrich. HPLC Analysis of Fluoroquinolone Antibiotics on Ascentis® Express C18.
  • NACALAI TESQUE, INC. Antibiotics Analysis by HPLC.
  • Wikipedia.
  • Bulbule, V. V., & Gangrade, A. B. (2017). Simultaneous Estimation of Norfloxacin and Tinidazole in Tablet Dosage Form by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(1), 236-243.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Fluoro-5-nitroquinoline-2-carboxylic acid

The Hazard Architecture: Beyond the SDS Standard Safety Data Sheets (SDS) for research-grade heterocycles often default to generic "Irritant" classifications due to a lack of toxicological history. However, as researcher...

Author: BenchChem Technical Support Team. Date: February 2026

The Hazard Architecture: Beyond the SDS

Standard Safety Data Sheets (SDS) for research-grade heterocycles often default to generic "Irritant" classifications due to a lack of toxicological history. However, as researchers, we must infer hazard profiles from the functional group architecture.

6-Fluoro-5-nitroquinoline-2-carboxylic acid (CAS: N/A - Analog Based) presents a tri-fold hazard matrix that dictates our PPE strategy:

Functional MoietyRisk VectorPhysiological/Chemical Implication
Nitro Group (-NO₂) Systemic Toxicity & Mutagenicity Nitro-aromatics are established methemoglobin formers and potential mutagens (intercalation). Skin absorption is a primary route of entry.
Fluoro Substituent (-F) Metabolic Stability & Lipophilicity Increases lipid solubility, enhancing dermal permeation rates compared to non-fluorinated analogs.
Carboxylic Acid (-COOH) Corrosivity & pH Sensitivity Lowers pH of mucosal surfaces upon contact; dust is highly irritating to the upper respiratory tract.
Quinoline Scaffold Sensitization Quinolines are known sensitizers; repeated exposure may trigger anaphylactic-type reactions.

Personal Protective Equipment (PPE) Strategy

The following protocol is designed for handling >100 mg quantities or preparing stock solutions.

A. Dermal Barrier (Glove Selection)

Critical Insight: Nitro-aromatics can permeate standard disposable nitrile gloves rapidly. The presence of the fluorine atom likely accelerates this permeation.

  • Primary Contact (Solids/Weighing): Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (Sacrificial layer).

    • Protocol: Change outer gloves immediately after weighing or if any splash occurs.

  • Secondary Contact (Solutions/Synthesis):

    • If dissolved in penetrating solvents (DCM, DMF, DMSO), standard nitrile provides <5 minutes of protection.

    • Requirement: Use Silver Shield® (EVOH/PE Laminate) or Viton® gloves for solution handling.

B. Respiratory Protection[1][2][3][4][5][6][7]
  • Solid State: Handling the dry powder poses the highest risk of inhalation.

    • Engineering Control: All weighing must occur inside a certified chemical fume hood.

    • PPE:[1][2][3][4] If hood sash is raised >12 inches or work is outside a hood, a P100 (HEPA) half-face respirator is required. N95 masks are insufficient for nitro-aromatic dusts due to potential face-seal leakage.

  • Liquid State:

    • Use an OV/AG (Organic Vapor/Acid Gas) cartridge if heating or if acidic vapors are generated.

C. Ocular & Body Defense[2][3][6]
  • Eyes: Chemical splash goggles (indirect vented). Safety glasses are insufficient due to the corrosive nature of the carboxylic acid moiety.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat. The nitro group stains skin/clothing yellow/brown, serving as a visual indicator of exposure.

Operational Workflow: Weighing & Solubilization

The most critical moment in the safety lifecycle is the transition from solid to solution.

Step-by-Step Protocol
  • Static Mitigation:

    • Why: Nitro-heterocycles can be shock-sensitive or electrostatic-sensitive. Dry powders accumulate static charge, leading to "fly-away" dust.

    • Action: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a secondary glass jar.

    • Transfer the chemical into the boat.

    • Cap the jar before removing it from the balance. This prevents dust dispersal during transport to the reaction vessel.

  • Solvent Addition:

    • Add solvent (e.g., DMSO) slowly down the side of the vessel to avoid lofting dust.

    • Caution: The carboxylic acid proton may react exothermically with strong bases (e.g., NaH, hydrides). Venting is required.[5][6][7][2][3]

Workflow Logic Diagram

SafetyWorkflow Start Start: Chemical Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE StaticCheck ESD Mitigation: Ionizer Active? CheckPPE->StaticCheck Weighing Weighing (Fume Hood): Boat-in-Jar Method StaticCheck->Weighing If Safe Solubilization Solubilization: Add Solvent Slowly Weighing->Solubilization Closed Transfer Solubilization->CheckPPE If Splash Occurs Waste Disposal: Segregated Stream Solubilization->Waste Post-Exp

Figure 1: Operational safety logic flow ensuring containment from retrieval to disposal.

Emergency Response & Disposal

Spill Management
  • Dry Spill: DO NOT sweep. Sweeping generates aerosols.

    • Action: Cover with a wet paper towel (water/surfactant mix) to dampen, then scoop into a hazardous waste bag.

  • Wet Spill:

    • Action: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as nitro compounds are oxidizers.

Disposal (The Fluorine Factor)

Disposal of 6-Fluoro-5-nitroquinoline-2-carboxylic acid requires specific attention to its combustion byproducts.

Waste StreamHandling RequirementReason
Solid Waste Label as "Fluorinated Nitro-Organic."Incineration must occur in a facility with wet scrubbers . Combustion generates Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
Liquid Waste Segregate from oxidizers and strong bases.[8]Prevents accidental exothermic acid-base reactions or nitration of other organics in the waste drum.
Sharps/Glass Triple rinse with acetone before disposal.Residual nitro compounds can form shock-sensitive crystals on dry glass surfaces over time.
Waste Stream Decision Matrix

DisposalLogic Source Waste Generation TypeCheck State? Source->TypeCheck Solid Solid/Wipes TypeCheck->Solid Liquid Liquid Mother Liquor TypeCheck->Liquid Tagging Tag: 'Contains HF Precursor' Solid->Tagging Liquid->Tagging Incineration High-Temp Incineration (w/ Scrubber) Tagging->Incineration

Figure 2: Waste segregation logic to prevent downstream environmental release of HF.

References

  • National Institute of Standards and Technology (NIST). (2023). Quinoline, 5-nitro- Properties and Stability.[7][3][9] NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 6-Fluoro-5-nitroquinoline. National Library of Medicine. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

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